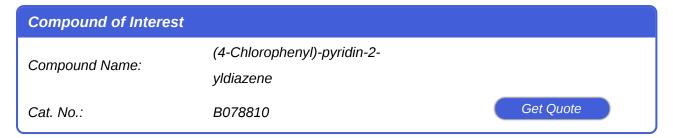


Spectroscopic Analysis of (4-Chlorophenyl)pyridin-2-yldiazene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic azo compound, **(4-Chlorophenyl)-pyridin-2-yldiazene**. The information presented herein is a predictive analysis based on established spectroscopic data for analogous chemical structures, including aryl azo compounds, 2-substituted pyridines, and 4-chlorophenyl derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel chemical entities in drug discovery and development.

Introduction

(4-Chlorophenyl)-pyridin-2-yldiazene is a molecule of interest due to its hybrid structure, incorporating a pyridine ring, a chlorophenyl group, and an azo linkage. Such compounds are often investigated for their potential biological activities, stemming from their ability to act as ligands for various biological targets. A thorough spectroscopic characterization is the cornerstone for confirming the chemical identity, purity, and structural features of this compound, which are critical prerequisites for any further chemical or biological studies. This guide outlines the expected outcomes from key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).



Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **(4-Chlorophenyl)-pyridin-2-yldiazene**. These values are estimations derived from the analysis of structurally related compounds.

Table 1: Predicted UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M ⁻¹ cm ⁻¹) | Transition |
|-----------------|-----------|--|---------------|
| Ethanol | ~280-320 | High | $\pi \to \pi$ |
| ~430-460 | Moderate | n → π | |
| Dichloromethane | ~285-325 | High | π → π |
| ~435-465 | Moderate | $n \rightarrow \pi$ | |

Note: The $n \to \pi$ transition of the azo group is characteristically weak and can be influenced by solvent polarity.*

Table 2: Predicted FT-IR Spectral Data



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1600-1580 | Medium-Strong | C=N and C=C stretching (pyridine ring) |
| ~1580-1560 | Medium | N=N stretch (azo group) |
| ~1470-1450 | Strong | Aromatic C=C stretch (chlorophenyl ring) |
| ~1100-1080 | Strong | C-Cl stretch |
| ~840-810 | Strong | para-disubstituted benzene C- H bend (out-of-plane) |
| ~780-740 | Strong | 2-substituted pyridine C-H bend (out-of-plane) |

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|-----------------------|
| ~8.6-8.7 | d | 1H | H6' (Pyridine) |
| ~7.8-7.9 | td | 1H | H4' (Pyridine) |
| ~7.7-7.8 | d | 2H | H2, H6 (Chlorophenyl) |
| ~7.4-7.5 | d | 2H | H3, H5 (Chlorophenyl) |
| ~7.3-7.4 | d | 1H | H3' (Pyridine) |
| ~7.1-7.2 | ddd | 1H | H5' (Pyridine) |

Note: 'd' denotes doublet, 'td' denotes triplet of doublets, 'ddd' denotes doublet of doublet of doublets. Coupling constants are expected to be in the typical range for aromatic and heteroaromatic systems.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)



| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|-----------------------|
| ~160-162 | C2' (Pyridine) |
| ~150-152 | C6' (Pyridine) |
| ~150-152 | C1 (Chlorophenyl) |
| ~138-140 | C4' (Pyridine) |
| ~136-138 | C4 (Chlorophenyl) |
| ~129-131 | C3, C5 (Chlorophenyl) |
| ~124-126 | C2, C6 (Chlorophenyl) |
| ~122-124 | C5' (Pyridine) |
| ~118-120 | C3' (Pyridine) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |
|----------|--------------------|---|
| ~217/219 | High | [M] ⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| ~111/113 | Moderate | [CI-C ₆ H ₄] ⁺ |
| ~105 | Moderate | [C ₆ H ₅ N ₂] ⁺ |
| ~78 | High | [C5H4N] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **(4-Chlorophenyl)-pyridin-2-yldiazene**.

Synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene



A plausible synthetic route involves the diazotization of 4-chloroaniline followed by an azo coupling reaction with pyridine.

- Diazotization of 4-chloroaniline:
 - Dissolve 4-chloroaniline in a solution of hydrochloric acid and water at 0-5 °C.
 - Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5
 °C.
 - Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
- Azo Coupling:
 - In a separate flask, dissolve pyridine in a suitable solvent.
 - Slowly add the prepared diazonium salt solution to the pyridine solution at a controlled temperature (typically below 10 °C).
 - Maintain a slightly alkaline pH by adding a base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate the coupling reaction.
 - Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
 - The product can be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or dichloromethane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).[1][2]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.[3]



 Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[4]

FT-IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
 Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[5][6]
- Instrumentation: Use a Fourier-Transform Infrared spectrophotometer. [7][8]
- Measurement: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[8]
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Measurement: Acquire the ¹H and ¹³C NMR spectra. [10]
- Data Analysis: Analyze the chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values to elucidate the molecular structure.[11][12]

Mass Spectrometry

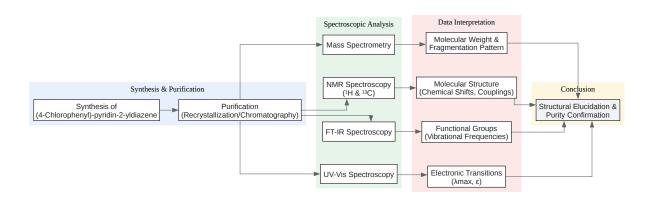
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).[13][14][15]
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[14][16]



- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).[15]
- Detection: Detect the abundance of each ion to generate the mass spectrum.[15]
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural fragments of the compound.[17]

Visualizations

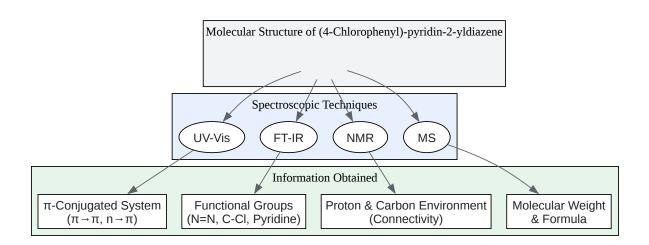
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationship of the target compound.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis.





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Caption: Relationship between molecular structure and spectroscopic techniques.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of **(4-Chlorophenyl)-pyridin-2-yldiazene**, a molecule with potential applications in medicinal chemistry and materials science. The tabulated data and experimental protocols serve as a foundational reference for the synthesis and characterization of this and structurally related compounds. The successful application of these spectroscopic methods is essential for ensuring the quality and integrity of the compound, thereby enabling reliable downstream research and development activities. Researchers are encouraged to use this guide as a starting point and to compare their experimental findings with the predicted data to achieve a full and accurate structural elucidation.

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